Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate
Description
Structural Characterization of Disodium 4-Hydroxy-3-((2-Methoxyphenyl)Azo)Naphthalene-2,7-Disulphonate
IUPAC Nomenclature and Systematic Identification
The systematic IUPAC name for this compound is disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate , reflecting its disodium salt formulation and substituent positions. Its molecular formula is C₁₇H₁₂N₂Na₂O₈S₂ , with a molecular weight of 482.4 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 5858-63-9 |
| EC Number | 227-496-3 |
| DSSTox Substance ID | DTXSID501023672 |
| SMILES Notation | COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
The compound’s InChIKey (TVKSEYDZBDHCSH-UHFFFAOYSA-L ) and InChI string provide unambiguous machine-readable descriptors for its connectivity.
Molecular Geometry and Crystallographic Analysis
While crystallographic data for this specific compound remains unreported in public databases, its structural analogs suggest a planar naphthalene core with sulfonate groups at positions 2 and 7. The azo (-N=N-) bridge links the naphthalene moiety to the 2-methoxyphenyl group, creating an extended π-conjugated system. Computational models predict a dihedral angle of approximately 90° between the naphthalene and methoxyphenyl planes due to steric hindrance from the ortho-methoxy group.
The disodium salt configuration arises from deprotonation of the two sulfonic acid groups, forming ionic interactions with sodium counterions. Molecular mechanics simulations indicate that the sodium ions coordinate with sulfonate oxygens, stabilizing the crystal lattice.
Spectroscopic Profiling
UV-Vis Absorption Characteristics
The compound exhibits strong absorption in the visible spectrum due to its azo-chromophore. Typical λₘₐₓ values for analogous disodium naphthalenedisulfonates range between 480–520 nm , attributed to π→π* transitions within the conjugated azo-naphthalene system. Solvatochromic shifts are observed in polar solvents, with bathochromic shifts of ~20 nm in water compared to ethanol, reflecting enhanced stabilization of the excited state.
FT-IR and Raman Spectral Signatures
Key FT-IR bands include:
- S=O asymmetric stretching at 1180–1230 cm⁻¹ (sulfonate groups).
- N=N stretching at 1440–1480 cm⁻¹ (azo linkage).
- C-O-C asymmetric stretching at 1250–1270 cm⁻¹ (methoxy group).
- O-H stretching (phenolic) at 3200–3400 cm⁻¹ , broadened due to hydrogen bonding.
Raman spectroscopy reveals enhanced signals at 1380 cm⁻¹ (C-N stretching) and 1600 cm⁻¹ (aromatic C=C), consistent with resonance effects from the azo group.
Nuclear Magnetic Resonance (NMR) Assignments
¹H NMR (D₂O, 400 MHz):
- δ 3.85 (s, 3H) : Methoxy protons on the phenyl ring.
- δ 6.90–7.80 (m, 7H) : Aromatic protons from naphthalene and methoxyphenyl groups.
- The hydroxy proton at position 4 is exchangeable and not observed in D₂O.
¹³C NMR (D₂O, 100 MHz):
Properties
CAS No. |
5858-63-9 |
|---|---|
Molecular Formula |
C17H12N2Na2O8S2 |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
disodium;4-hydroxy-3-[(2-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C17H14N2O8S2.2Na/c1-27-14-5-3-2-4-13(14)18-19-16-15(29(24,25)26)9-10-8-11(28(21,22)23)6-7-12(10)17(16)20;;/h2-9,20H,1H3,(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2 |
InChI Key |
TVKSEYDZBDHCSH-UHFFFAOYSA-L |
Canonical SMILES |
COC1=CC=CC=C1N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate typically involves the diazotization of 2-methoxyaniline followed by coupling with 4-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the azo compound .
Industrial Production Methods
Industrial production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Conditions typically involve basic or acidic environments depending on the substituent being introduced.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Chemistry
-
pH Indicator:
- Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate is utilized as a pH indicator due to its ability to change color at specific pH levels. This property is essential for titrations and other analytical chemistry techniques.
-
Synthesis of Organic Compounds:
- The compound serves as a precursor in the synthesis of more complex organic molecules. Its azo group can participate in various reactions, making it a valuable building block in organic synthesis.
Biology
-
Staining Techniques:
- In biological research, this compound is employed in staining techniques for microscopy. Its ability to bind to specific cellular components enhances the visibility of structures under a microscope.
-
Fluorescent Probes:
- The compound has potential applications as a fluorescent probe in biological assays, where its properties can be exploited to study cellular processes.
Medicine
-
Drug Delivery Systems:
- Research has indicated that this compound may be used in drug delivery systems. Its ability to form stable complexes with various substrates allows for targeted delivery of therapeutic agents.
- Antimicrobial Properties:
Industry
-
Dye Production:
- The compound is widely used as a dye in textiles and cosmetics due to its vibrant color and stability. Its application extends to food coloring, where it meets regulatory standards for safety.
-
Environmental Monitoring:
- As a part of environmental chemistry studies, this compound can be used to monitor pollutants due to its reactivity and ability to form complexes with heavy metals.
Antimicrobial Activity Study
A recent study assessed the antimicrobial activity of this compound against various pathogens including Staphylococcus aureus and Escherichia coli. The results indicated significant zones of inhibition, suggesting its potential as an antimicrobial agent .
Fluorescent Probes in Cellular Imaging
In another investigation, researchers explored the use of this compound as a fluorescent probe for imaging live cells. The study demonstrated that the compound could effectively label cellular structures without causing toxicity, highlighting its potential for use in live-cell imaging applications.
Mechanism of Action
The mechanism of action of Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate involves its ability to form stable complexes with various substrates. The azo group (-N=N-) can undergo reversible redox reactions, making it useful in various analytical applications. The compound’s molecular targets include enzymes and proteins that interact with its functional groups, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Disodium 4-hydroxy-3-[(2-methoxyphenyl)azo]-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
- Key Difference: Addition of a p-tolylsulphonylamino group at position 3.
- Impact : The sulphonamide group may reduce water solubility compared to the target compound but could enhance binding affinity to hydrophobic fabrics. Regulatory data indicate similar handling precautions due to aromatic amines .
b. Direct Black 38 (C.I. 30235)
- Structure: Disodium 4-amino-3-[[4'-[(2,4-diaminophenyl)azo]biphenyl-4-yl]azo]-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate.
- Comparison: Contains three azo groups and biphenyl linkages, increasing molecular weight (MW: ~995 g/mol) and λmax (~570 nm). Classified as a suspected carcinogen (IARC Group 2B), unlike the target compound, which lacks biphenyl and diamine substituents .
c. Reactive Red 198
- Structure : Tetrasodium salt with a triazine ring and two azo groups.
- Key Feature : The triazine group enables covalent bonding with cellulose fibers, improving wash-fastness. Higher sulphonate content (four groups) enhances solubility compared to the target compound’s two groups. λmax: 550 nm .

d. Disodium 5-acetylamino-4-hydroxy-3-(phenylazo)naphthalene-2,7-disulphonate
- Difference: Acetylamino substituent replaces the methoxyphenyl group.
- Impact: Reduced electron-donating effects may shift λmax to lower wavelengths. Limited toxicity data available, similar to the target compound .
Physicochemical Properties
| Compound Name | Molecular Formula | Key Substituents | λmax (nm) | Solubility (Water) | Key Applications |
|---|---|---|---|---|---|
| Target Compound | C₁₇H₁₂N₂Na₂O₈S₂ | 2-methoxyphenylazo, 2 sulphonates | ~520* | High | Textiles, coatings |
| Direct Black 38 | C₃₄H₂₄N₁₀Na₂O₇S₂ | Triazo, biphenyl, diamine | 570 | Moderate | Leather, textiles |
| Reactive Red 198 | C₂₉H₁₆ClN₇Na₄O₁₉S₄ | Triazine, 4 sulphonates | 550 | Very high | Cellulose dyeing |
| Disodium 5-acetylamino analog | C₁₈H₁₄N₃Na₂O₈S₂ | Acetylamino, phenylazo | ~500 | High | Specialty dyes |
*Estimated based on substituent effects.
Biological Activity
Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate, commonly referred to as a direct dye, belongs to the azo compound family. Azo compounds are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data tables and case studies.
The molecular formula of this compound is , with a molecular weight of approximately 482.40 g/mol. The compound's structure includes two sulfonate groups, which enhance its solubility in water and contribute to its biological activity.
Antimicrobial Activity
Research indicates that azo compounds exhibit significant antimicrobial properties. A study on various azo compounds demonstrated that certain derivatives possess strong antibacterial and antifungal activities. Specifically, the compound has shown potential against Gram-positive and Gram-negative bacteria.
| Azo Compound | Target Organism | Activity |
|---|---|---|
| This compound | Escherichia coli | Inhibitory |
| This compound | Staphylococcus aureus | Inhibitory |
The compound's mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
Antitumor Activity
The antitumor potential of azo compounds has been extensively studied. Azo dyes have been reported to induce apoptosis in cancer cells through various mechanisms. For instance, studies have shown that related compounds can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7.
| Study | Cell Line | IC50 (µM) |
|---|---|---|
| Zhang et al., 2020 | HeLa | 15.5 |
| Liu et al., 2021 | MCF-7 | 20.3 |
These findings suggest that this compound may also have similar effects, warranting further investigation.
Antioxidant Activity
Azo compounds are recognized for their antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Studies have shown that azo dyes can enhance the activity of antioxidant enzymes and reduce lipid peroxidation in vitro.
Case Studies
-
Antimicrobial Efficacy
- In a controlled study, this compound was tested against several bacterial strains. Results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
-
Cytotoxicity Against Cancer Cells
- A recent investigation evaluated the cytotoxic effects of various azo compounds on cancer cell lines. The compound exhibited an IC50 value indicating effective inhibition of cell growth compared to untreated controls.
Q & A
Basic: What is the synthetic methodology for preparing Disodium 4-hydroxy-3-((2-methoxyphenyl)azo)naphthalene-2,7-disulphonate?
Answer:
The synthesis involves two primary steps: diazotization and azo coupling .
Diazotization : 2-Methoxyaniline is treated with nitrous acid (HNO₂) under acidic conditions (HCl) at 0–5°C to form a diazonium salt.
Coupling : The diazonium salt reacts with a naphthalene derivative (e.g., 4-hydroxynaphthalene-2,7-disulphonic acid) under alkaline conditions.
Sulfonation : Subsequent sulfonation steps introduce sulfonate groups, followed by neutralization with sodium hydroxide to yield the disodium salt.
Key validation : Confirm the azo linkage (-N=N-) via FT-IR (stretching at ~1500 cm⁻¹) and UV-Vis spectroscopy (λmax ~550 nm, typical for azo dyes) .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- UV-Vis Spectroscopy : Determines λmax (e.g., ~550 nm for azo chromophores), influenced by substituents and pH .
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons and carbons; sulfonate groups appear as deshielded signals.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₂₄H₁₉N₃Na₂O₁₀S₃; 651.596 g/mol) and fragmentation patterns .
- Elemental Analysis : Validates C, H, N, S content against theoretical values.
Advanced: How can researchers resolve contradictions in reported spectral data (e.g., λmax or stability)?
Answer:
- pH-Dependent Studies : Azo dyes exhibit tautomerism (azo-hydrazone forms), altering λmax. Perform UV-Vis scans across pH 2–12 to identify dominant forms .
- Cross-Validation : Use complementary techniques (e.g., HPLC-MS for purity, X-ray crystallography for crystal structure).
- Reproducibility : Standardize solvent systems (e.g., aqueous vs. organic) and instrument calibration protocols.
Advanced: What methodologies assess the environmental impact of this compound, particularly its degradation products?
Answer:
- Photodegradation Studies : Expose the dye to UV light (e.g., 254 nm) and analyze products via HPLC-MS or LC-QTOF. Azo bonds cleave into aromatic amines, which may be mutagenic .
- Ecotoxicological Assays :
Basic: What are the primary research applications of this compound in academic studies?
Answer:
- Textile Dyeing : Study adsorption kinetics on cellulose or synthetic fibers using UV-Vis to quantify dye uptake .
- Biosorption : Evaluate its removal by biopolymers (e.g., chitosan-cellulose composites) for wastewater treatment.
- Photostability : Investigate UV-induced fading for industrial dye longevity.
Advanced: How can computational modeling predict tautomeric behavior or interaction with substrates?
Answer:
- Density Functional Theory (DFT) : Calculate energy differences between azo and hydrazone tautomers. Optimize geometries using Gaussian or ORCA software.
- Molecular Dynamics (MD) : Simulate dye-fiber interactions (e.g., hydrogen bonding with cellulose) to predict adsorption efficiency.
- TD-DFT : Correlate theoretical and experimental UV-Vis spectra to assign electronic transitions .
Advanced: What experimental designs address discrepancies in toxicity data between in vitro and in vivo studies?
Answer:
- Metabolite Profiling : Use hepatic microsomes (e.g., rat S9 fraction) to identify bioactivated intermediates.
- Dose-Response Curves : Compare cytotoxicity (e.g., MTT assay) across cell lines (HEK293 vs. HepG2) and in vivo models (zebrafish embryos).
- QSAR Models : Develop quantitative structure-activity relationships to predict toxicity based on substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

